

Application Note: Dosing Guidelines for Pheniprazine Dihydrochloride in Rodent Models

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Compound of Interest

Compound Name: (1-Phenylpropan-2-yl)hydrazine dihydrochloride
CAS No.: 2171944-13-9
Cat. No.: B3381108

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Abstract & Scope

Pheniprazine dihydrochloride (JB-516) is a potent, irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1] Historically used as an antidepressant (Catron), it was withdrawn from clinical use due to hepatotoxicity but remains a critical tool in preclinical research for modeling monoaminergic signaling, depression, and anxiety.[1]

This application note provides authoritative dosing guidelines for pheniprazine in rodent models (rats and mice). It synthesizes historical pharmacological data with modern animal welfare standards to optimize experimental windows while minimizing the confounding risks of liver toxicity.[2]

Compound Profile & Preparation[2][3][4][5]

Chemical Identity[2][6]

- Name: Pheniprazine Dihydrochloride[2]

- Synonyms: JB-516, Catron, (1-Methyl-2-phenylethyl)hydrazine dihydrochloride[1][2]
- Molecular Weight: ~223.14 g/mol (Salt); ~150.22 g/mol (Free Base)[1][2]
- Mechanism: Irreversible inhibition of MAO-A and MAO-B enzymes.[2][3]
- Solubility: Highly soluble in water and physiological saline.[2]

Storage & Stability[8]

- Powder: Store at -20°C, desiccated and protected from light.
- Solution: Unstable in solution over long periods due to oxidation of the hydrazine group.[2]
Prepare fresh daily.

Preparation Protocol (Standard 10 mL Stock)

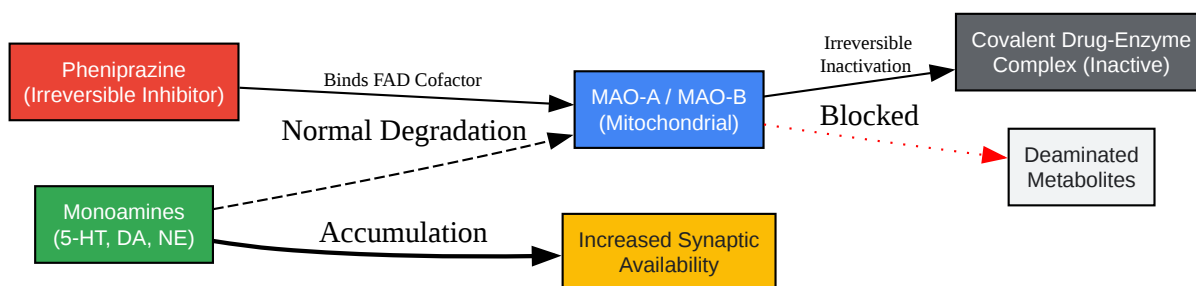
Objective: Create a 2 mg/mL solution (calculated as free base) for a target dose of 2 mg/kg at an injection volume of 1 mL/kg.

- Calculate Mass:
 - Target Concentration: 2 mg/mL (free base).[1][2]
 - Salt Correction Factor: $MW_{\text{salt}} / MW_{\text{base}} \approx 223.14 / 150.22 \approx 1.48$. [2]
 - Mass Required: $2 \text{ mg/mL} \times 10 \text{ mL} \times 1.48 = 29.6 \text{ mg}$ of Pheniprazine Dihydrochloride.[2]
- Solubilization:
 - Weigh 29.6 mg of powder.[2]
 - Dissolve in 10 mL of sterile 0.9% saline (0.9% NaCl).
 - Vortex for 30 seconds until fully dissolved (solution should be clear).
- pH Check:

- The dihydrochloride salt is acidic.[2] Check pH; if < 4.0, buffer carefully to pH ~6.0–7.0 using dilute NaOH to prevent injection site irritation (peritonitis).[1][2]
- Filtration:
 - Filter sterilize using a 0.22 µm syringe filter if administering intravenously or intracranially. [2]

Mechanism of Action

Pheniprazine acts by covalently binding to the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme, permanently disabling it.[1] This leads to a rapid and sustained increase in synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1]



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Figure 1: Mechanism of irreversible MAO inhibition by pheniprazine, leading to monoamine accumulation.[1]

Dosing Guidelines

Critical Safety Warning: Pheniprazine is a hydrazine derivative associated with hepatotoxicity. [2] High doses (>10 mg/kg) or prolonged chronic use can cause liver damage that confounds behavioral data (e.g., sickness behavior mimicking depression).[1][2]

Species: Rat (Sprague-Dawley / Wistar)[1][2]

Study Type	Route	Recommended Dose	Frequency	Notes
Acute Behavioral	I.P.	2 – 5 mg/kg	Single Injection	Peak behavioral effects (locomotion, stereotypy) occur 2–4 hours post-dose.[2]
Chronic Antidepressant	I.P. / S.C.[4][5][6]	0.5 – 2 mg/kg	Daily (14-21 days)	mimics clinical latency; monitor weight daily for toxicity.[1][2]
MAO Inhibition (Biochem)	I.P.	5 – 10 mg/kg	Single Injection	Achieves >90% inhibition of MAO-A/B within 2 hours.[2]

Species: Mouse (C57BL/6)[1][2]

Study Type	Route	Recommended Dose	Frequency	Notes
Acute Behavioral	I.P.	3 – 8 mg/kg	Single Injection	Mice generally require slightly higher mg/kg doses than rats due to faster metabolism.[2]
Chronic Antidepressant	I.P.	1 – 3 mg/kg	Daily (14 days)	Watch for "serotonin syndrome" signs (tremor, hind limb abduction) at higher doses.[1][2]

Washout Period

Because inhibition is irreversible, enzyme activity only returns via de novo protein synthesis.[1]
[2]

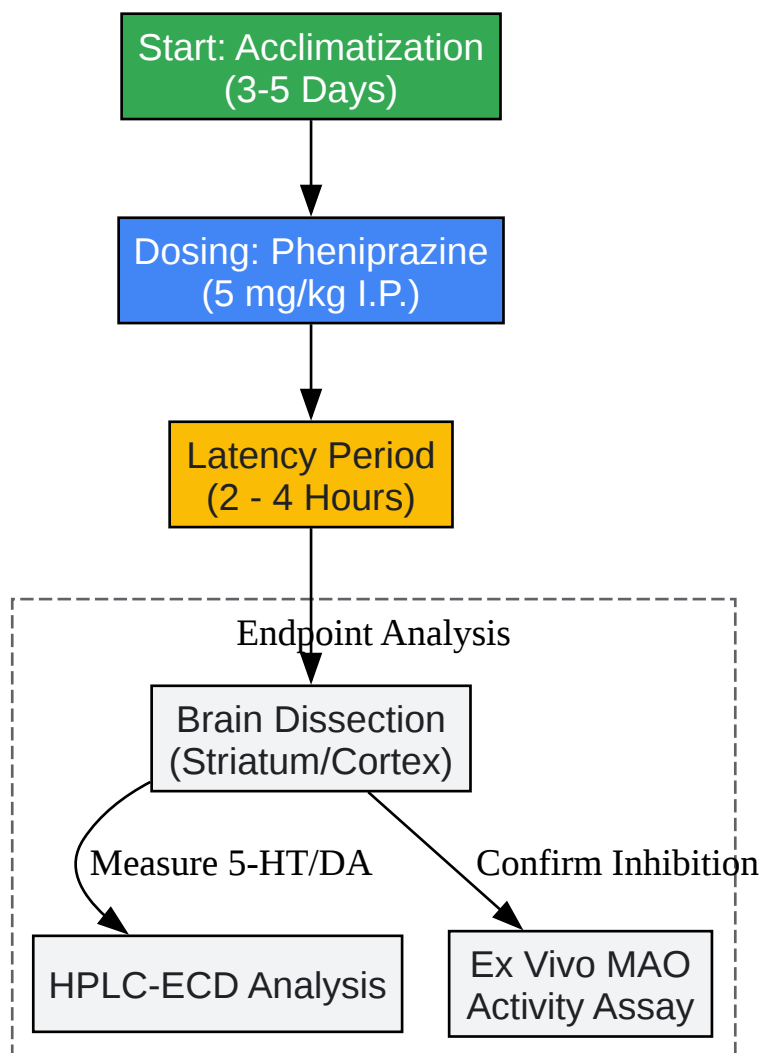
- 50% Recovery: ~5–7 days.[2]
- Full Recovery: 14–21 days.[2]
- Experimental Design Implication: If testing "drug-free" behavior after MAO inhibition, a minimum 2-week washout is required.[2]

Experimental Workflows

Workflow A: Acute Behavioral Assessment (e.g., Open Field, Forced Swim)[1]

- Acclimatization: Handle animals for 3 days prior to testing to reduce stress.
- Baseline: Record baseline weight and locomotor activity.
- Administration: Inject Pheniprazine (2–5 mg/kg i.p.) or Vehicle (Saline).[1][2]
- Latency: Wait 2 to 4 hours. Unlike reuptake inhibitors, MAOIs require time to accumulate synaptic monoamines to functional levels.[1]
- Testing: Perform behavioral assay (e.g., 5-minute Forced Swim Test).
- Tissue Collection: Euthanize immediately after testing to correlate brain amine levels with behavior.[2]

Workflow B: Neurochemical Validation (HPLC)



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Figure 2: Workflow for validating MAO inhibition and neurochemical elevation.

Safety & Toxicology Monitoring

The hydrazine moiety in pheniprazine poses a risk of hepatotoxicity, which was the primary cause for its withdrawal from the human market. In rodent studies, this can manifest as general malaise, which confounds behavioral results (e.g., reduced mobility in FST may be sickness, not "despair").^[1]

Mandatory Monitoring Criteria:

- **Body Weight:** Weigh daily. A loss of >10% body weight over a chronic study indicates toxicity; the animal should be removed.
- **Coat Condition:** Look for piloerection (ungroomed coat), a sign of distress or sickness.[1][2]
- **Porphyrin:** In rats, accumulation of red porphyrin (chromodacryorrhea) around eyes/nose indicates stress.[1][2]
- **Dose Ceiling:** Do not exceed 10 mg/kg for survival surgery or chronic studies.[2] Higher doses (15-20 mg/kg) are typically reserved for terminal acute biochemical studies where long-term survival is not required.[2]

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